molecular formula C7H13NO2 B1295631 Piperidin-1-yl-acetic acid CAS No. 3235-67-4

Piperidin-1-yl-acetic acid

Cat. No.: B1295631
CAS No.: 3235-67-4
M. Wt: 143.18 g/mol
InChI Key: VRDBIJCCXDEZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-yl-acetic acid is an organic compound that features a piperidine ring attached to an acetic acid moiety. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in various chemical and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

Piperidin-1-yl-acetic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been found to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular health and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and stability in various environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can have distinct biological activities. The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidin-1-yl-acetic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the hydrolysis of ethyl 2-(piperidin-1-yl)acetate in the presence of hydrochloric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-yl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .

Scientific Research Applications

Piperidin-1-yl-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Piperidin-1-yl-acetic acid is unique due to its combination of a piperidine ring and an acetic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-piperidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDBIJCCXDEZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276797
Record name Piperidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3235-67-4
Record name Piperidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3235-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The solution of ethyl 2-(piperidin-1-yl)acetate (1 g, 5.84 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 95% yield (0.8 g). LC-MS (ESI): Calculated mass: 143.1; Observed mass 144.4 [M+H]+ (rt: 0.21 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of monochloroacetic acid (9.35 g.) in water (40 ml.) was adjusted to pH 8.0 with a solution of sodium hydroxide (4.0 g.) in water (30 ml.). Piperidine (8.0 ml.) was then added and the mixture was left at room temperature for 2 days and then heated on a steam bath for 2 hr. The solution was then evaporated and the residue was digested with hot ethanol, filtered and the filtrate was evaporated to give piperidinoacetic acid (12.55 g.) as a brown glass.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-1-yl-acetic acid
Reactant of Route 2
Piperidin-1-yl-acetic acid
Reactant of Route 3
Reactant of Route 3
Piperidin-1-yl-acetic acid
Reactant of Route 4
Reactant of Route 4
Piperidin-1-yl-acetic acid
Reactant of Route 5
Reactant of Route 5
Piperidin-1-yl-acetic acid
Reactant of Route 6
Reactant of Route 6
Piperidin-1-yl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.